2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c1-25-12-4-11-24-18(13-7-9-14(20)10-8-13)23-17-19(24)22-16-6-3-2-5-15(16)21-17/h2-3,5-10H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUTWQGVTXHEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the fluorophenyl and methoxypropyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Table 1: Common Synthetic Routes
| Step | Description | Conditions |
|---|---|---|
| 1 | Synthesis of quinoxaline core | Catalysts: [Pd(PPh₃)₄], Solvent: DMF |
| 2 | Introduction of fluorophenyl group | Temperature: 80°C, Time: 12h |
| 3 | Addition of methoxypropyl group | Temperature: 100°C, Time: 6h |
Anti-inflammatory Properties
Research indicates that compounds within the imidazoquinoxaline family exhibit significant anti-inflammatory effects. For instance, derivatives have shown to inhibit lipoxygenase (LOX), an enzyme involved in the metabolism of arachidonic acid, which is crucial in inflammatory responses. In vitro studies demonstrated that certain derivatives reduced LOX activity more effectively than reference drugs like indomethacin .
Anticancer Activity
The anticancer potential of 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline has been explored through structure-activity relationship studies. It has been found to induce apoptosis in various cancer cell lines by modulating specific signaling pathways. For example, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer models .
Table 2: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of imidazoquinoxaline exhibited a dose-dependent reduction in inflammation markers in an animal model. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing significant reductions in edema compared to control groups.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of imidazoquinoxaline derivatives revealed that treatment with these compounds resulted in a notable decrease in tumor size in xenograft models. The study highlighted that the compound effectively inhibited tumor growth by targeting the PI3K/Akt signaling pathway.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-diphenylquinoxaline: Known for its optoelectronic properties.
Pyrrolo[3,2-b]quinoxaline: Studied as kinase inhibitors.
Dithieno[3,2-f2′,3′-h]quinoxaline: Used in organic solar cells .
Uniqueness
2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the methoxypropyl group can influence its solubility and interaction with biological targets.
Biological Activity
2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline is a synthetic compound belonging to the imidazoquinoxaline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H17FN4O
- Molecular Weight : 334.37 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Quinoxaline Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The fluorophenyl and methoxypropyl groups are introduced through substitution reactions, utilizing various catalysts and solvents to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazoquinoxaline derivatives, including this compound. Notably, its activity against resistant strains of bacteria has been documented:
- Minimum Inhibitory Concentration (MIC) : Several derivatives exhibited MIC values ranging from 0.25 to 1 mg/L against Staphylococcus aureus and Enterococcus species, including methicillin-resistant strains (MRSA) .
- Biofilm Eradication : The compound also demonstrated effectiveness in eradicating biofilms formed by resistant bacterial strains .
Anticancer Activity
Imidazoquinoxalines have been investigated for their potential as anticancer agents. The compound's mechanism of action appears to involve:
- Inhibition of Protein Kinases : It may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antibacterial properties of various quinoxaline derivatives, including the target compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested using standard microdilution broth assays to determine their MIC and minimal biofilm eradication concentrations (MBEC) .
Study on Anticancer Properties
In another investigation focusing on the anticancer properties of quinoxaline derivatives, researchers found that this compound exhibited promising antiproliferative effects against several cancer cell lines. The study employed molecular docking techniques to elucidate the interaction between the compound and its biological targets, revealing a potential for further development as an anticancer therapeutic agent .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against MRSA and biofilm formation; MIC values: 0.25 - 1 mg/L |
| Anticancer | Induces apoptosis; inhibits protein kinases; effective against various cancer cell lines |
Q & A
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves condensation of substituted aldehydes with quinoxaline derivatives under reflux conditions. For example, a mixture of 2-(4-fluorophenyl)aldehyde and 1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline precursor in DMF with acetic acid as a catalyst can be stirred under reflux for 4–6 hours. Post-reaction purification via flash chromatography (e.g., Pet. Ether/EtOAC gradient) improves yield . To optimize efficiency, employ Design of Experiments (DoE) to screen parameters (temperature, solvent ratio, catalyst loading) and reduce trial-and-error approaches .
Q. How should researchers characterize the crystalline structure of this compound to confirm synthetic success?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for structural confirmation. Prepare crystals via slow evaporation in a DMSO/water mixture. Key parameters to analyze include bond angles, torsion angles of the fluorophenyl and methoxypropyl substituents, and stacking interactions in the imidazo[4,5-b]quinoxaline core. Compare results with published analogs, such as Pb(II) complexes with imidazo[4,5-f]phenanthroline ligands, to validate structural motifs .
Q. What spectroscopic techniques are essential for preliminary analysis of this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C-F stretch at ~1,100 cm⁻¹, C-O-C from methoxypropyl at ~1,250 cm⁻¹).
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons in fluorophenyl at δ 7.2–7.8 ppm, methoxypropyl -OCH₃ at δ 3.3 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
Cross-reference with databases and prior studies on imidazo[4,5-b]quinoxalines for consistency .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict binding affinities to target proteins (e.g., topoisomerases). Pair this with molecular docking against crystal structures of enzymes like Pfmrk or topoisomerase I/IIα. Validate predictions via synthesis and enzymatic assays (e.g., IC₅₀ determination) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Control variables such as solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time.
- Orthogonal Assays : Compare results from fluorescence-based enzymatic assays with cell proliferation (MTT) or flow cytometry.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate structural features (e.g., methoxypropyl chain length) with activity trends .
Q. How can reactor design and process control improve scalable synthesis?
- Methodological Answer : Implement continuous-flow reactors with in-line monitoring (e.g., UV-Vis spectroscopy) to maintain optimal residence time and temperature. Use membrane separation technologies (e.g., nanofiltration) for efficient purification. Computational fluid dynamics (CFD) simulations in COMSOL Multiphysics® can model mass transfer limitations and optimize mixing efficiency .
Q. What advanced statistical methods are suitable for multi-parameter optimization in synthesis?
- Methodological Answer : Apply response surface methodology (RSM) with a central composite design to model interactions between variables (e.g., reagent stoichiometry, pH). Machine learning algorithms (e.g., random forests) can predict optimal conditions from historical data. Validate models with a limited set of confirmatory experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
